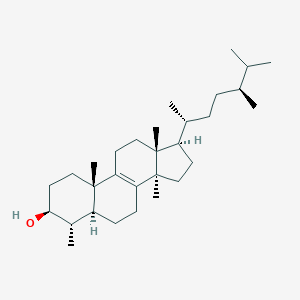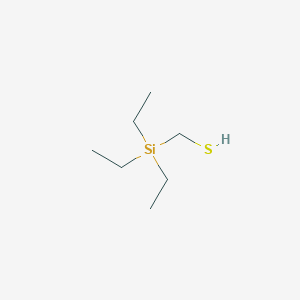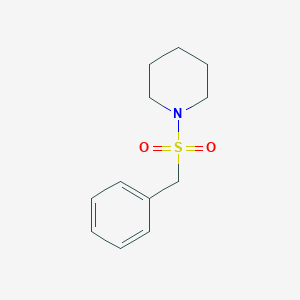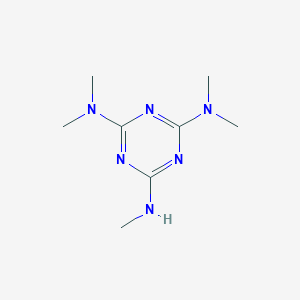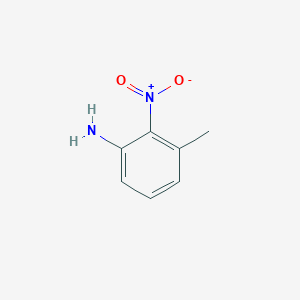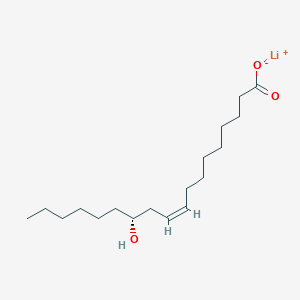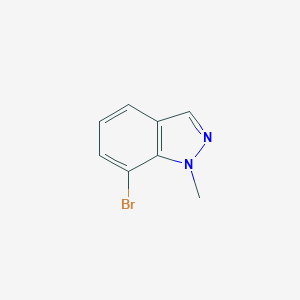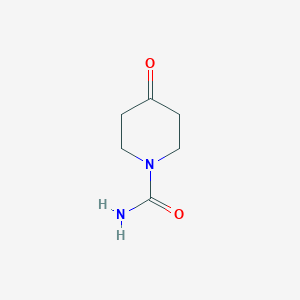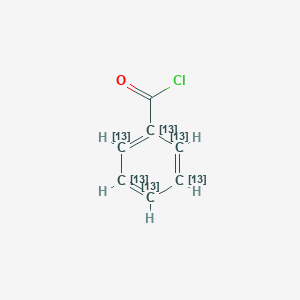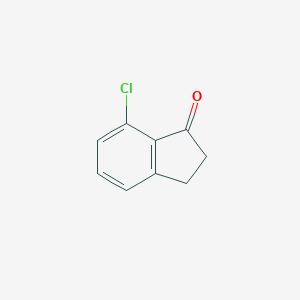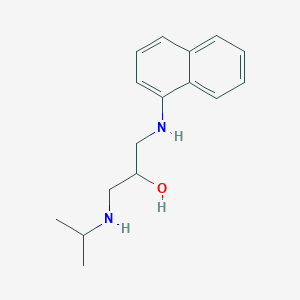
1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol, also known as IPA-NAP, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and other beta-adrenergic agonists on the body.
Mecanismo De Acción
The mechanism of action of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol involves its ability to block the beta-adrenergic receptors in the body. These receptors are responsible for the effects of adrenaline and other beta-adrenergic agonists on the body. By blocking these receptors, 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol can reduce the effects of these compounds, resulting in a decrease in heart rate, blood pressure, and anxiety.
Efectos Bioquímicos Y Fisiológicos
1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce heart rate and blood pressure in animal models, as well as reduce anxiety in humans. It has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol for lab experiments is its specificity for beta-adrenergic receptors. This means that it can be used to study the effects of beta-adrenergic agonists on the body without interference from other compounds. However, one limitation of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol is that it may have off-target effects on other receptors in the body, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol. One area of interest is its potential use in the treatment of cardiovascular diseases and anxiety disorders. Further studies are needed to determine the optimal dosing and administration of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol for these conditions. Another area of interest is its anti-inflammatory effects, which could make it useful for the treatment of inflammatory diseases such as arthritis and asthma. Finally, more research is needed to fully understand the mechanism of action of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol and its effects on other receptors in the body.
Conclusion
In conclusion, 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol is a promising compound for scientific research. Its specificity for beta-adrenergic receptors makes it useful for studying the effects of beta-adrenergic agonists on the body, and its potential applications in the treatment of cardiovascular diseases and anxiety disorders make it an important area of research. Future studies are needed to fully understand the mechanism of action of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol and its potential applications in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol involves the reaction of 1-naphthylamine with isopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the final compound. This process has been optimized to produce high yields of 1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol with high purity.
Aplicaciones Científicas De Investigación
1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on the body, including reducing heart rate, decreasing blood pressure, and reducing anxiety. These effects make it a promising candidate for the treatment of cardiovascular diseases and anxiety disorders.
Propiedades
Número CAS |
19343-23-8 |
|---|---|
Nombre del producto |
1-(Isopropylamino)-3-(1-naphthylamino)-2-propanol |
Fórmula molecular |
C16H22N2O |
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
1-(naphthalen-1-ylamino)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H22N2O/c1-12(2)17-10-14(19)11-18-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-19H,10-11H2,1-2H3 |
Clave InChI |
LEPJVGQNQBQHIQ-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(CNC1=CC=CC2=CC=CC=C21)O |
SMILES canónico |
CC(C)NCC(CNC1=CC=CC2=CC=CC=C21)O |
Sinónimos |
BDGJ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



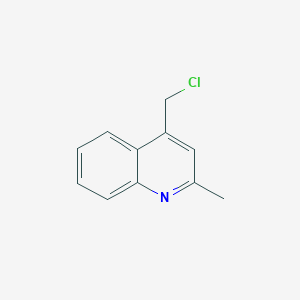
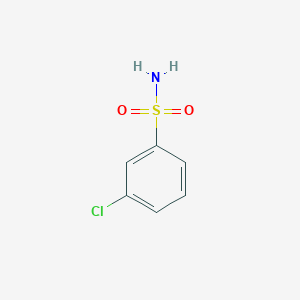
![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)
